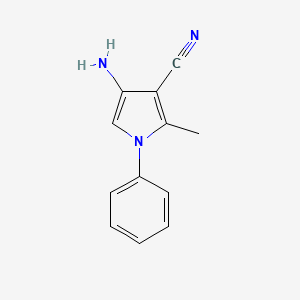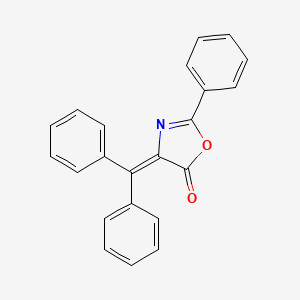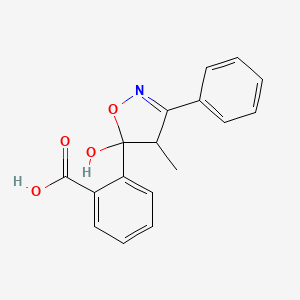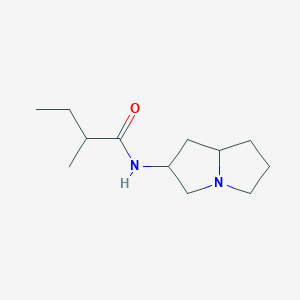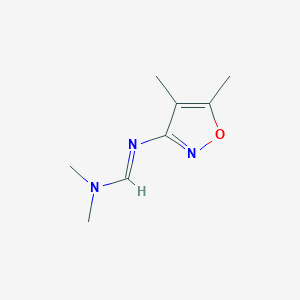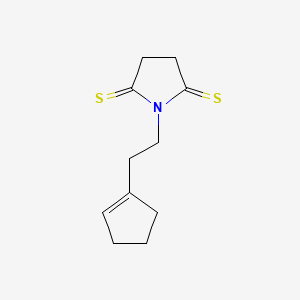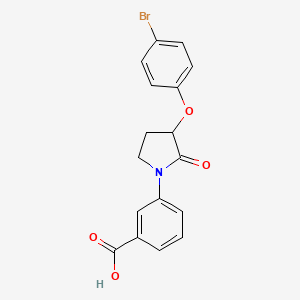
1,1'-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is an organic compound characterized by the presence of a benzofuran ring substituted with a nitro group and two ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Acylation: The final step involves the acylation of the benzofuran derivative with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also interact with specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2,3-dihydrobenzofuran: Lacks the ethanone groups but shares the benzofuran and nitro functionalities.
2,3-Dihydrobenzofuran: Lacks the nitro and ethanone groups, serving as a simpler analog.
1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is unique due to the combination of the nitro group and ethanone groups on the benzofuran ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
109831-23-4 |
|---|---|
Molekularformel |
C12H11NO5 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
1-(2-acetyl-5-nitro-3H-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO5/c1-7(14)12(8(2)15)6-9-5-10(13(16)17)3-4-11(9)18-12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
KSDUGBSDZYLHSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


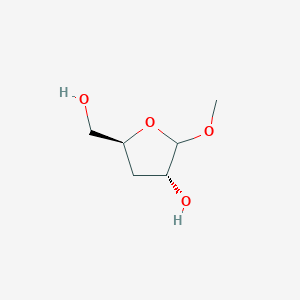
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
